molecular formula C7H7ClO2S B6588789 3-(3-chlorothiophen-2-yl)propanoic acid CAS No. 1514031-09-4

3-(3-chlorothiophen-2-yl)propanoic acid

Cat. No.: B6588789
CAS No.: 1514031-09-4
M. Wt: 190.6
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Description

3-(3-Chlorothiophen-2-yl)propanoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a chlorinated thiophene ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-chlorothiophen-2-yl)propanoic acid typically involves the chlorination of thiophene followed by a series of reactions to introduce the propanoic acid group. One common method involves the reaction of 3-chlorothiophene with a suitable propanoic acid derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. Techniques such as distillation, crystallization, and chromatography are often employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorinated thiophene ring to a more saturated form.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorothiophen-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(3-chlorothiophen-2-yl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate biochemical processes through its interaction with cellular components.

Comparison with Similar Compounds

  • 3-(2-Chlorothiophen-3-yl)propanoic acid
  • 3-(4-Chlorothiophen-2-yl)propanoic acid
  • 3-(5-Chlorothiophen-2-yl)propanoic acid

Comparison: While these compounds share a similar core structure, the position of the chlorine atom on the thiophene ring can significantly influence their chemical properties and reactivity. 3-(3-Chlorothiophen-2-yl)propanoic acid is unique due to its specific substitution pattern, which may confer distinct biological and chemical characteristics.

Properties

CAS No.

1514031-09-4

Molecular Formula

C7H7ClO2S

Molecular Weight

190.6

Purity

95

Origin of Product

United States

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